molecular formula C20H17N3O2S B11435196 N-(3,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(3,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11435196
M. Wt: 363.4 g/mol
InChI Key: YHKQOTRYRKEUSL-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic molecule featuring a pyrido[1,2-a]thieno[2,3-d]pyrimidine core substituted with a 9-methyl group, a 4-oxo moiety, and a 3,5-dimethylphenyl carboxamide side chain. Its structural complexity arises from the fusion of pyridine, thiophene, and pyrimidine rings, which confers unique electronic and steric properties.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H17N3O2S/c1-11-7-12(2)9-14(8-11)21-18(24)16-10-15-19(26-16)22-17-13(3)5-4-6-23(17)20(15)25/h4-10H,1-3H3,(H,21,24)

InChI Key

YHKQOTRYRKEUSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,5-dimethylphenylamine with a suitable pyrido[1,2-a]thieno[2,3-d]pyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization includes controlling parameters such as temperature, pressure, and reaction time to maximize yield and purity. The use of high-throughput screening and process analytical technology (PAT) ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents; reactions often require the presence of a base and are conducted under reflux conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities and applications.

Scientific Research Applications

The biological activity of N-(3,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is attributed to its interactions with various biological targets. Key mechanisms include:

1. Enzyme Interaction
The compound may inhibit specific enzymes by binding to their active sites. This interaction can modulate metabolic pathways crucial for cellular function.

2. Receptor Modulation
It can influence receptor activities, leading to downstream effects on cellular signaling pathways. This modulation is essential for developing therapeutic agents targeting various diseases.

3. Antitumor Activity
Research indicates that compounds similar to this one exhibit antitumor properties. For example:

  • Cell Line Studies : Analogous compounds have shown efficacy against human lung cancer cell lines such as A549 and HCC827. Cytotoxicity assays revealed lower IC50 values in 2D cultures compared to 3D models, suggesting that the compound's effectiveness may vary with the cellular environment .

4. Antimicrobial Activity
The compound also demonstrates antimicrobial properties through mechanisms such as binding to DNA and inhibiting DNA-dependent enzymes, disrupting microbial growth and replication .

Case Studies

Several studies have documented the applications of this compound in various contexts:

Study Focus Findings
Antitumor ActivityDemonstrated significant cytotoxicity against lung cancer cell lines with varying efficacy based on culture conditions.
Antimicrobial PropertiesShowed effective inhibition of bacterial growth through DNA interaction mechanisms.
Pharmacological PotentialEvaluated as a selective inhibitor for specific enzymes involved in cancer progression and other diseases.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrido[1,2-a]thieno[2,3-d]pyrimidine scaffold distinguishes this compound from simpler pyridopyridazine derivatives. For example:

  • Pyrido[3,4-d]pyridazines (e.g., Oka et al., 1975): These lack the thiophene ring and instead fuse pyridine with pyridazine. This reduces aromaticity and alters electron distribution, impacting reactivity and binding affinity .
  • Pyrido[2,3-d]pyridazines (Matsuura et al., 1966): These feature a pyridine-pyridazine fusion but omit sulfur-containing rings, which may reduce metabolic stability compared to thiophene-containing analogs .
Table 1: Core Structure Comparison
Compound Class Core Structure Key Features
Target Compound Pyrido-thieno-pyrimidine Thiophene enhances π-stacking
Pyrido[3,4-d]pyridazines Pyridine-pyridazine fusion Higher polarity due to pyridazine
Pyrido[2,3-d]pyridazines Pyridine-pyridazine (alternate) Reduced sulfur content

Substituent Effects

Carboxamide Side Chains

The 3,5-dimethylphenyl carboxamide group in the target compound contrasts with simpler aryl or alkyl substituents in analogs:

  • Pyrido[3,4-d]pyridazine derivatives (Oka et al., 1975): Often substituted with unmodified phenyl or methyl groups.
  • Pyrido[2,3-d]pyridazines (Matsuura et al., 1966): Typically feature halogenated or nitro-substituted aryl groups, which may enhance electrophilicity but reduce metabolic stability compared to dimethyl-substituted analogs .
Table 2: Substituent Impact on Properties
Substituent Type Example Compound Effect on Lipophilicity (LogP)* Metabolic Stability*
3,5-Dimethylphenyl (target) Target compound High (~3.5) Moderate
Phenyl (unsubstituted) Pyrido[3,4-d]pyridazine analog Moderate (~2.8) Low
4-Nitrophenyl Pyrido[2,3-d]pyridazine analog Low (~1.9) Poor

*Estimated values based on structural analogs.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Enhanced Aromatic Stacking: The thieno-pyrimidine core may improve DNA intercalation or kinase binding compared to pyridazine analogs.
  • Balanced Lipophilicity : The 3,5-dimethylphenyl group could optimize cell membrane permeability without excessive hydrophobicity.

Biological Activity

N-(3,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a member of the thienopyrimidine class, known for its diverse pharmacological properties and potential applications in medicinal chemistry. This compound exhibits significant biological activities, particularly in anticancer and antimicrobial research. Below is a detailed exploration of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrido-thienopyrimidine core, which contributes to its unique biological properties. The molecular formula is C20H17N3O2SC_{20}H_{17}N_{3}O_{2}S with a molecular weight of approximately 363.4 g/mol .

Anticancer Activity

Recent studies have indicated that compounds within the thienopyrimidine class demonstrate notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against Breast Cancer Cells : A study reported that derivatives of thienopyrimidine exhibited inhibitory activities ranging from 43% to 87% against breast cancer cells (MDA-MB-231) at concentrations of 50 μM .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with tumor growth. Compounds have shown to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, crucial for tumor angiogenesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Preliminary evaluations revealed significant antibacterial and antimycobacterial activities against various microbial strains . The most potent compounds demonstrated minimal hemolytic concentrations (MHCs) indicating low toxicity levels at effective dosages.

Table 1: Summary of Biological Activities

Activity Cell Line/Pathogen IC50/Effectiveness Reference
AnticancerMDA-MB-231 (Breast cancer)27.6 μM
AntimicrobialVarious bacterial strainsSignificant inhibition
CytotoxicityHT1080 (Fibrosarcoma)Active in vivo

Research Insights

  • Structure-Activity Relationship (SAR) : Research has focused on modifying the thienopyrimidine scaffold to enhance potency and selectivity against cancer cells. Substituents such as electron-withdrawing groups have been shown to improve cytotoxicity .
  • Toxicity Assessments : Comprehensive toxicity studies indicate that many derivatives are non-toxic up to doses of 200 µmol/L, making them suitable candidates for further development in therapeutic applications .
  • Synthetic Approaches : The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity .

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